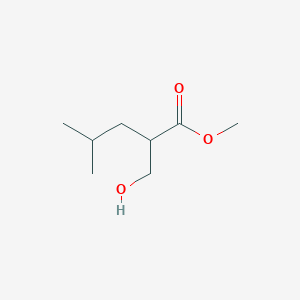![molecular formula C8H13IO2 B13619719 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is a heterocyclic compound that features a fused ring system containing oxygen and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,4-b]pyran with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include deiodinated or partially reduced derivatives.
Applications De Recherche Scientifique
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran involves its interaction with molecular targets through its iodine and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to antimicrobial or antiviral effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloromethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(bromomethyl)-hexahydro-2H-furo[3,4-b]pyran
- 2-(fluoromethyl)-hexahydro-2H-furo[3,4-b]pyran
Uniqueness
2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide unique electronic effects that can influence the compound’s biological activity.
Propriétés
Formule moléculaire |
C8H13IO2 |
|---|---|
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran |
InChI |
InChI=1S/C8H13IO2/c9-3-7-2-1-6-4-10-5-8(6)11-7/h6-8H,1-5H2 |
Clé InChI |
VHPOTJVOZNVERQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC2C1COC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)




![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)




![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)


